5-Aminothiazole-2-carboxylic acid

Catalog No.
S706919
CAS No.
500290-48-2
M.F
C4H4N2O2S
M. Wt
144.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Aminothiazole-2-carboxylic acid

CAS Number

500290-48-2

Product Name

5-Aminothiazole-2-carboxylic acid

IUPAC Name

5-amino-1,3-thiazole-2-carboxylic acid

Molecular Formula

C4H4N2O2S

Molecular Weight

144.15 g/mol

InChI

InChI=1S/C4H4N2O2S/c5-2-1-6-3(9-2)4(7)8/h1H,5H2,(H,7,8)

InChI Key

FKKICIWSHIXJSI-UHFFFAOYSA-N

SMILES

C1=C(SC(=N1)C(=O)O)N

Canonical SMILES

C1=C(SC(=N1)C(=O)O)N

Medicinal Chemistry

-ATCA serves as a building block for the synthesis of various heterocyclic compounds with potential therapeutic applications. Studies have shown its derivatives exhibiting diverse biological activities, including:

  • Antimicrobial activity: Derivatives of 5-ATCA have demonstrated activity against various bacteria, fungi, and parasites [].
  • Anticancer activity: Certain 5-ATCA derivatives have shown promising antitumor properties in vitro and in vivo [].
  • Antiviral activity: Some studies suggest that 5-ATCA derivatives may possess antiviral activity against specific viruses [].

5-Aminothiazole-2-carboxylic acid is an organic compound characterized by its thiazole ring structure, which consists of a five-membered ring containing sulfur and nitrogen atoms. Its molecular formula is C4H4N2O2SC_4H_4N_2O_2S, and it has a molecular weight of approximately 144.15 g/mol. This compound features an amino group and a carboxylic acid group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The thiazole moiety is known for its biological activity, contributing to the compound's potential therapeutic uses.

Due to its functional groups. Common reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amidation: The amino group can react with acyl chlorides or anhydrides to form amides.
  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones, leading to the formation of imines or other derivatives.

5-Aminothiazole-2-carboxylic acid exhibits various biological activities, primarily due to its structural characteristics. Research indicates that it may possess antimicrobial, antifungal, and anti-inflammatory properties. Its derivatives are often explored for potential use in treating diseases such as cancer and bacterial infections. The thiazole ring is particularly significant in medicinal chemistry because it is found in numerous bioactive compounds.

Several methods have been developed for synthesizing 5-Aminothiazole-2-carboxylic acid:

  • Reaction of Thiourea with α-Chloro Carbonyl Compounds: This method involves reacting thiourea with α-chloro carbonyl compounds in the presence of bases to yield thiazole derivatives.
  • Alkaline Hydrolysis: Starting from thiazole derivatives, alkaline hydrolysis can be applied to introduce the carboxylic acid functionality.
  • Multi-Step Synthesis: A more complex route involves multiple steps, including protection of functional groups and subsequent deprotection after the desired reaction has occurred .

5-Aminothiazole-2-carboxylic acid finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs, particularly those targeting infectious diseases or cancer.
  • Agricultural Chemicals: Compounds derived from 5-Aminothiazole-2-carboxylic acid are explored for their potential as agrochemicals.
  • Biochemistry: It is used in biochemical research to study enzyme interactions and metabolic pathways involving thiazole derivatives.

Interaction studies involving 5-Aminothiazole-2-carboxylic acid often focus on its binding affinity with biological targets such as enzymes or receptors. These studies help elucidate the mechanism of action of this compound and its derivatives in biological systems. For instance, research has shown that certain derivatives can inhibit specific enzymes involved in disease processes, indicating their potential as therapeutic agents.

Several compounds share structural similarities with 5-Aminothiazole-2-carboxylic acid:

Compound NameStructure FeaturesUnique Properties
2-AminothiazoleThiazole ring with an amino groupKnown for its antimicrobial activity
Thiazole-4-carboxylic acidThiazole ring with a carboxylic acidExhibits different biological activities
BenzothiazoleContains a benzene ring fused to thiazoleUsed in dye and pharmaceutical industries

Uniqueness

5-Aminothiazole-2-carboxylic acid is unique due to its combination of both amino and carboxylic functionalities on the thiazole ring, which enhances its reactivity and biological activity compared to other thiazole derivatives.

Molecular Formula and Weight

5-Aminothiazole-2-carboxylic acid is characterized by the molecular formula C₄H₄N₂O₂S, representing a compact heterocyclic structure containing carbon, hydrogen, nitrogen, oxygen, and sulfur atoms [2]. The compound exhibits a molecular weight of 144.15 grams per mole, as determined through computational methods and confirmed by multiple analytical sources [2] [3]. This molecular weight reflects the presence of four carbon atoms, four hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom within the molecular framework [2].

The compound is assigned the Chemical Abstracts Service registry number 500290-48-2, which serves as its unique identifier in chemical databases and literature [2]. Additionally, the compound is catalogued in the PubChem database under the identifier CID 257148, providing access to comprehensive structural and property information [2]. The systematic International Union of Pure and Applied Chemistry name for this compound is 5-amino-1,3-thiazole-2-carboxylic acid, which precisely describes the substitution pattern on the thiazole ring system [2].

PropertyValue
Molecular FormulaC₄H₄N₂O₂S
Molecular Weight144.15 g/mol [2]
CAS Number500290-48-2 [2]
PubChem CID257148 [2]
IUPAC Name5-amino-1,3-thiazole-2-carboxylic acid [2]

Structural Characteristics of the Thiazole Ring

The thiazole ring represents a five-membered heterocyclic aromatic system that forms the core structural unit of 5-aminothiazole-2-carboxylic acid [4] [5]. This heterocycle contains both sulfur and nitrogen atoms positioned at the 1 and 3 positions respectively, creating a unique electronic environment that contributes significantly to the compound's chemical properties [4] [6]. The thiazole ring system exhibits planarity due to the delocalization of π-electrons throughout the ring structure, which satisfies Hückel's rule for aromaticity with six π-electrons [4] [7] [5].

The aromatic character of the thiazole ring is evidenced by significant π-electron delocalization, which results in enhanced stability compared to non-aromatic heterocycles [4] [7]. This aromaticity manifests in Nuclear Magnetic Resonance spectroscopy, where ring protons typically appear at chemical shifts between 7.27 and 8.77 parts per million, indicating the presence of a strong diamagnetic ring current characteristic of aromatic systems [4]. The calculated π-electron density distribution within the thiazole ring identifies the carbon at position 5 as the primary site for electrophilic substitution reactions [4].

The presence of both sulfur and nitrogen heteroatoms within the ring structure creates distinct reactivity patterns [5] [8]. The nitrogen atom contributes to the basicity of the system, although this basicity is moderated by the electron-withdrawing effect of the sulfur atom [7]. The sulfur atom's lone pair of electrons participates in the aromatic π-system, contributing to the overall stability and unique chemical behavior of the thiazole moiety [5] [9]. The combination of these heteroatoms enables the thiazole ring to participate in various chemical reactions, including nucleophilic substitutions and cycloaddition reactions [6] [5].

Functional Groups: Amino and Carboxylic Acid Moieties

The amino group (-NH₂) located at the 5-position of the thiazole ring represents a primary amine functionality that significantly influences the compound's chemical and physical properties [10]. This amino group exhibits nucleophilic character due to the lone pair of electrons on the nitrogen atom, enabling participation in various chemical transformations including acylation, alkylation, and condensation reactions [10] [11]. The positioning of the amino group on the thiazole ring allows for potential intramolecular interactions that may stabilize certain conformational arrangements of the molecule [12] [13].

The amino functionality in 5-aminothiazole-2-carboxylic acid can be classified as a heterocyclic amine, which distinguishes it from simple aliphatic or aromatic amines [10]. The electronic environment created by the adjacent thiazole ring system modulates the basicity and nucleophilicity of the amino group compared to conventional primary amines [10] [11]. This modulation occurs through both inductive and resonance effects transmitted through the aromatic ring system [11].

The carboxylic acid functional group (-COOH) at the 2-position introduces significant polarity and hydrogen bonding capability to the molecular structure [14] [15]. This functional group consists of a carbonyl (C=O) moiety combined with a hydroxyl (OH) group, creating a highly polar region within the molecule [14] [15]. The carboxylic acid group exhibits characteristic acidic properties, with the ability to donate a proton and form carboxylate anions under appropriate conditions [14] [15].

The presence of both electron-withdrawing (carboxylic acid) and electron-donating (amino) substituents on the thiazole ring creates an interesting electronic balance that influences the overall reactivity and stability of the compound . The carboxylic acid functionality enables the formation of hydrogen bonds, both intramolecularly and intermolecularly, which affects solubility, crystal packing, and biological activity [15]. The combination of these functional groups makes 5-aminothiazole-2-carboxylic acid a versatile intermediate for further chemical modifications and pharmaceutical applications .

Physicochemical Properties

Melting and Boiling Points

The thermal properties of 5-aminothiazole-2-carboxylic acid reflect the influence of its heterocyclic structure and functional group substitution pattern. While specific experimental melting point data for 5-aminothiazole-2-carboxylic acid is not extensively reported in the literature, computational predictions and related structural analogues provide insight into the thermal behavior of this compound [3]. The predicted boiling point for 5-aminothiazole-2-carboxylic acid is calculated to be 431.2±37.0 degrees Celsius, indicating significant thermal stability due to the aromatic thiazole ring and extensive hydrogen bonding capabilities [3].

Comparative analysis with structurally related compounds provides additional context for understanding the thermal properties. The isomeric compound 2-aminothiazole-5-carboxylic acid exhibits a melting point range of 214-216 degrees Celsius and a boiling point of approximately 415 degrees Celsius at 760 millimeters of mercury [17] [18]. These values suggest that the positional isomers of aminothiazole carboxylic acids exhibit similar thermal stability profiles, with minor variations attributable to differences in intermolecular interactions and crystal packing arrangements [17] [19].

The thermal stability of these compounds is largely attributed to the aromatic character of the thiazole ring system and the presence of multiple hydrogen bonding sites [3] [17]. The amino and carboxylic acid functional groups facilitate extensive intermolecular hydrogen bonding networks in the solid state, which elevate both melting and boiling points compared to similar compounds lacking these functionalities [18]. The predicted flash point of 204.8 degrees Celsius for related aminothiazole carboxylic acids indicates reasonable thermal stability under standard laboratory conditions [18].

Density and Solubility Profiles

The density of 5-aminothiazole-2-carboxylic acid is predicted to be 1.657±0.06 grams per cubic centimeter, reflecting the compact molecular structure and the presence of the relatively heavy sulfur atom within the thiazole ring [3] [19]. This density value is consistent with other small heterocyclic compounds containing multiple heteroatoms and polar functional groups [19] [18]. The predicted density indicates that the compound will exhibit behavior typical of moderately dense organic solids.

Solubility characteristics of 5-aminothiazole-2-carboxylic acid are governed by the polar nature of both the amino and carboxylic acid functional groups, as well as the aromatic thiazole ring system [20]. The compound demonstrates limited water solubility, with experimental data indicating a solubility of approximately 0.844 milligrams per milliliter in aqueous solutions [20]. This relatively low aqueous solubility is attributed to the aromatic character of the thiazole ring, which reduces the overall hydrophilicity despite the presence of polar functional groups [20].

In organic solvents, 5-aminothiazole-2-carboxylic acid shows enhanced solubility profiles [21] [20]. The compound exhibits slight solubility in chloroform when heated, sparingly soluble in dimethyl sulfoxide, and slightly soluble in methanol [21] [20]. These solubility patterns reflect the amphiphilic nature of the molecule, where the polar functional groups interact favorably with polar solvents while the aromatic thiazole core shows affinity for less polar organic media [21]. The solubility classification places this compound in the "poorly soluble" category according to standard pharmaceutical solubility scales [20].

SolventSolubility Profile
WaterLimited (0.844 mg/ml) [20]
ChloroformSlightly soluble (when heated) [21]
Dimethyl SulfoxideSparingly soluble [21]
MethanolSlightly soluble [21]
Organic solvents (general)Enhanced solubility [20]

Spectroscopic Features (Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

Infrared spectroscopy of 5-aminothiazole-2-carboxylic acid reveals characteristic absorption bands that correspond to the various functional groups present in the molecule [22] [23]. The carboxylic acid functionality produces distinctive C=O stretching vibrations typically observed in the region of 1650-1750 wavenumbers, while the associated O-H stretch appears as a broad absorption around 2500-3300 wavenumbers due to hydrogen bonding effects [23]. The amino group contributes N-H stretching vibrations in the region of 3200-3500 wavenumbers, often appearing as two distinct peaks corresponding to symmetric and asymmetric stretching modes [23].

The aromatic thiazole ring system exhibits characteristic C=C and C=N stretching vibrations in the fingerprint region below 1600 wavenumbers [22] [23]. These absorptions provide structural confirmation of the heterocyclic aromatic system and can be used for compound identification and purity assessment [23]. The infrared spectrum serves as a reliable analytical tool for confirming the presence of all major functional groups within the molecular structure [22].

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 5-aminothiazole-2-carboxylic acid through analysis of both proton and carbon-13 nuclei [22]. Proton Nuclear Magnetic Resonance spectra of thiazole-containing compounds typically show ring protons in the aromatic region between 7.27 and 8.77 parts per million, reflecting the deshielding effect of the aromatic π-electron system [4]. The amino group protons appear as exchangeable signals, while the carboxylic acid proton shows characteristic downfield chemical shifts due to the electron-withdrawing effect of the carbonyl group [22].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule, with thiazole ring carbons appearing in the aromatic region and the carboxylic acid carbon showing characteristic chemical shifts around 160-180 parts per million [22]. The carbon bearing the amino group exhibits distinct chemical shift patterns that aid in structural elucidation and confirm the substitution pattern on the thiazole ring [22].

Ultraviolet-Visible spectroscopy of 5-aminothiazole-2-carboxylic acid demonstrates absorption characteristics typical of aromatic heterocyclic systems [7] [22]. The thiazole ring system exhibits π→π* transitions that result from the delocalized aromatic electron system, typically appearing in the ultraviolet region [7]. The presence of amino and carboxylic acid substituents may influence the electronic transitions through conjugation effects, potentially causing shifts in absorption maxima and extinction coefficients [7] [22].

Spectroscopic TechniqueCharacteristic Features
InfraredC=O stretch (1650-1750 cm⁻¹), N-H stretch (3200-3500 cm⁻¹), O-H stretch (2500-3300 cm⁻¹) [23]
¹H Nuclear Magnetic ResonanceRing protons (7.27-8.77 ppm), exchangeable amino protons [4]
¹³C Nuclear Magnetic ResonanceAromatic carbons, carboxylic carbon (160-180 ppm) [22]
Ultraviolet-Visibleπ→π* transitions characteristic of aromatic heterocycles [7]

Stereochemistry and Conformational Analysis

The stereochemical analysis of 5-aminothiazole-2-carboxylic acid reveals important aspects of molecular geometry and conformational preferences that influence its chemical and biological properties [24] [12]. The thiazole ring system adopts a planar configuration due to its aromatic character, with all ring atoms lying essentially in the same plane [24] [13]. This planarity is maintained by the delocalization of π-electrons throughout the five-membered ring, creating a rigid aromatic framework that restricts conformational flexibility within the ring structure [24].

Computational studies using Density Functional Theory methods have provided detailed insights into the conformational behavior of thiazole carboxylic acid systems [24]. For thiazole-5-carboxylic acid, which serves as a structural analogue, four distinct conformers have been identified based on the orientation of the carboxylic acid group relative to the thiazole ring [24]. The most stable conformer exhibits a planar arrangement with relative energy set to zero, while alternative conformations show energy differences of approximately 0.14, 27.11, and 29.84 kilojoules per mole [24].

The conformational preferences of 5-aminothiazole-2-carboxylic acid are influenced by both intramolecular interactions and the electronic properties of the substituents [12] [13]. The amino group at the 5-position can participate in intramolecular hydrogen bonding with the thiazole nitrogen atom, potentially stabilizing specific conformational arrangements [12] [13]. This N-H⋯N hydrogen bond represents a characteristic feature observed in thiazole-amino acid systems and contributes to the adoption of semi-extended conformations [12] [13].

The carboxylic acid group orientation significantly affects the overall molecular geometry and intermolecular interactions [24]. Rotation around the C-C bond connecting the carboxylic acid to the thiazole ring generates different conformational states, with energy barriers determined by steric interactions and electronic effects [24]. The planar conformations generally exhibit lower energies due to optimal orbital overlap and minimal steric hindrance [24].

Conformational analysis reveals that thiazole-containing amino acid derivatives tend to adopt unique semi-extended conformations, designated as β2 conformations in peptide terminology [12] [13]. These conformations are stabilized primarily by intramolecular N-H⋯N hydrogen bonds and, in cases involving dehydroamino acids, by π-electron conjugation effects [12] [13]. The presence of the sulfur atom in the thiazole ring plays a crucial role in stabilizing these conformational preferences compared to oxygen-containing oxazole analogues [12] [13].

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5-Aminothiazole-2-carboxylic acid

Dates

Last modified: 08-15-2023

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